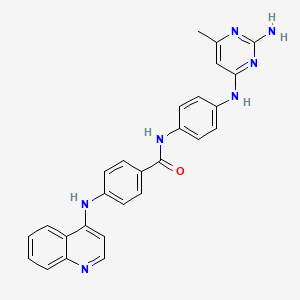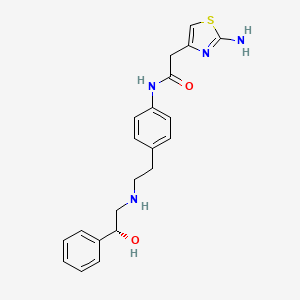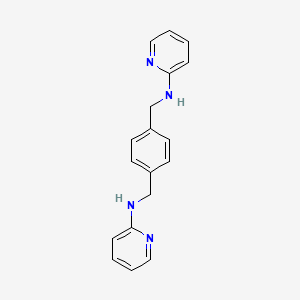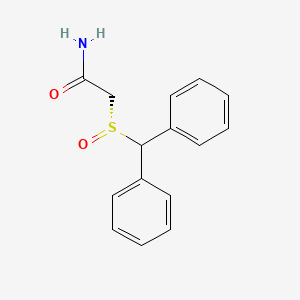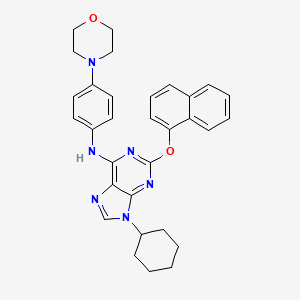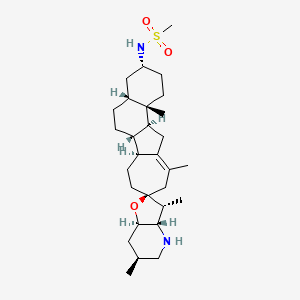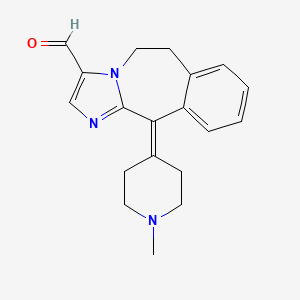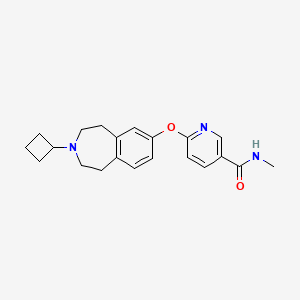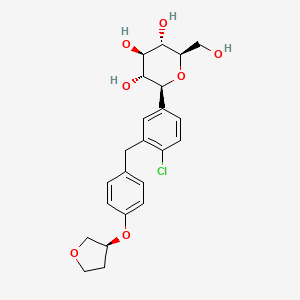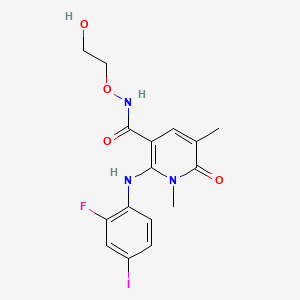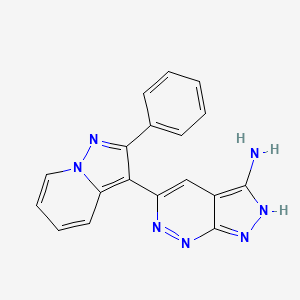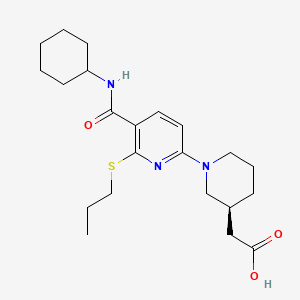
AZD 4017
Descripción general
Descripción
AZD-4017 es un potente e inhibidor selectivo de la enzima 11β-hidroxiesteroide deshidrogenasa tipo 1 (11β-HSD1). Esta enzima es responsable del metabolismo prerreceptor y la activación de los glucocorticoides en los tejidos periféricos . AZD-4017 ha sido investigado por sus posibles aplicaciones terapéuticas en varias enfermedades metabólicas, incluida la diabetes mellitus tipo 2 y la hipertensión intracraneal idiopática .
Mecanismo De Acción
AZD-4017 ejerce sus efectos inhibiendo selectivamente la enzima 11β-hidroxiesteroide deshidrogenasa tipo 1 (11β-HSD1). Esta inhibición reduce la conversión de la cortisona glucocorticoide inactiva a su contraparte activa cortisol en los tejidos periféricos. Al bloquear esta activación, AZD-4017 ayuda a modular los niveles de glucocorticoides y sus efectos metabólicos asociados .
Análisis Bioquímico
Biochemical Properties
AZD 4017 interacts with the enzyme 11β-HSD1, inhibiting its activity . It displays excellent selectivity versus the related enzymes 11-βHSD2, 17β-HSD1, 17β-HSD3 (all IC 50 >30 μM) and shows no measurable activity against the glucocorticoid and mineralocorticoid receptors . The IC50 value of this compound for human 11β-HSD1 is 7 nM .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, in adipocytes from non-diabetic volunteers, this compound was shown to be a potent inhibitor of 11β-HSD1 activity . In patients with idiopathic intracranial hypertension, treatment with this compound led to significant improvements in lipid profiles and increased lean muscle mass .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of 11β-HSD1, an enzyme that converts the inactive glucocorticoid cortisone to its active counterpart cortisol . By inhibiting this enzyme, this compound reduces the local production and activation of glucocorticoids within peripheral tissues .
Temporal Effects in Laboratory Settings
In a phase II trial, this compound demonstrated selective inhibition of 11β-HSD1 activity in vivo in a safe and reversible manner . At 90 days there was no treatment effect on bone formation as measured by osteocalcin .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucocorticoids. It inhibits the enzyme 11β-HSD1, which is responsible for the conversion of inactive glucocorticoid (cortisone) to its active form (cortisol) .
Métodos De Preparación
La síntesis de AZD-4017 implica múltiples pasos, incluida la formación de intermedios clave y reacciones de acoplamiento finales. El compuesto se sintetiza típicamente a través de una serie de reacciones orgánicas, incluidas la sustitución nucleofílica, la ciclación y la amidación. Las condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
AZD-4017 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir AZD-4017 en sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución con diferentes reactivos para formar derivados sustituidos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .
Aplicaciones Científicas De Investigación
AZD-4017 ha sido ampliamente estudiado por sus posibles aplicaciones en investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Algunas de sus aplicaciones notables incluyen:
Cicatrización de heridas: AZD-4017 ha mostrado promesa para mejorar la cicatrización de heridas en pacientes con diabetes tipo 2 al inhibir la enzima 11β-HSD1.
Enfermedades metabólicas: El compuesto ha sido investigado por sus efectos en los perfiles lipídicos y la masa muscular magra en pacientes con hipertensión intracraneal idiopática.
Comparación Con Compuestos Similares
AZD-4017 es parte de una clase de compuestos conocidos como inhibidores de la 11β-HSD1. Compuestos similares en esta clase incluyen:
Carbenoxolona: Otro inhibidor de la 11β-HSD1 con diferentes perfiles de potencia y selectividad.
PF-915275: Un inhibidor selectivo de la 11β-HSD1 con propiedades farmacocinéticas distintas.
En comparación con estos compuestos, AZD-4017 exhibe una selectividad y potencia únicas, lo que lo convierte en un candidato valioso para aplicaciones terapéuticas .
Propiedades
IUPAC Name |
2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]piperidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3S/c1-2-13-29-22-18(21(28)23-17-8-4-3-5-9-17)10-11-19(24-22)25-12-6-7-16(15-25)14-20(26)27/h10-11,16-17H,2-9,12-15H2,1H3,(H,23,28)(H,26,27)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDZABJPWMBMIQ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=CC(=N1)N2CCCC(C2)CC(=O)O)C(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=C(C=CC(=N1)N2CCC[C@H](C2)CC(=O)O)C(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145044 | |
| Record name | AZD-4017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024033-43-9 | |
| Record name | AZD-4017 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024033439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-4017 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-4017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1024033-43-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-4017 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JL137394Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of AZD4017?
A1: AZD4017 acts as a reversible competitive inhibitor of 11β-HSD1 [, ]. This enzyme catalyzes the conversion of inactive cortisone to active cortisol within tissues. By inhibiting 11β-HSD1, AZD4017 reduces intracellular cortisol levels without affecting systemic cortisol levels [, , ].
Q2: What are the downstream effects of 11β-HSD1 inhibition by AZD4017?
A2: Inhibition of 11β-HSD1 by AZD4017 has been shown to impact various metabolic processes, including:
- Improved lipid profiles: Clinical trials have demonstrated that AZD4017 treatment leads to decreased cholesterol levels, increased high-density lipoprotein (HDL) levels, and an improved cholesterol/HDL ratio [].
- Enhanced lean muscle mass: Treatment with AZD4017 has been associated with increased lean muscle mass in individuals with idiopathic intracranial hypertension [].
- Potential wound healing benefits: Preliminary evidence suggests that AZD4017 may promote wound healing in individuals with type 2 diabetes, potentially by improving epidermal integrity [, , ].
- Increased 11-oxygenated androgen levels: Research indicates that 11β-HSD1 inhibition by AZD4017 leads to increased production of 11-ketotestosterone, a potent androgen, in adipose tissue [].
Q3: What is the molecular formula and weight of AZD4017?
A3: The molecular formula of AZD4017 is C22H31N3O3S, and its molecular weight is 417.57 g/mol. Unfortunately, the provided research articles do not contain spectroscopic data.
Q4: Are there studies on the material compatibility and stability of AZD4017?
A4: While the provided research focuses on the biological effects of AZD4017, specific studies on its material compatibility and stability under various conditions were not included.
Q5: What is known about the pharmacokinetics of AZD4017?
A5: AZD4017 exhibits good oral bioavailability []. Studies have shown that it effectively inhibits systemic 11β-HSD1 activity, as demonstrated by a significant reduction in urinary glucocorticoid metabolite ratios [, ]. AZD4017 is primarily metabolized via acyl glucuronidation [], and structural modifications have been explored to reduce this metabolic pathway and enhance its metabolic stability [, ].
Q6: How does the pharmacodynamic profile of AZD4017 relate to its efficacy?
A6: The efficacy of AZD4017 appears to be dependent on baseline cortisol levels and the degree of 11β-HSD1 inhibition achieved []. Individuals with higher baseline cortisol levels and greater 11β-HSD1 inhibition tend to experience more pronounced effects on blood pressure, lipid profiles, and wound healing [].
Q7: What in vitro models have been used to study AZD4017?
A7: Researchers have utilized primary skin fibroblasts and human adipocytes to investigate the effects of AZD4017 on gene expression and cellular function in vitro [, ]. These models have provided valuable insights into the molecular mechanisms underlying the drug's effects.
Q8: What in vivo models have been used to study AZD4017?
A8: AZD4017 has been evaluated in various preclinical and clinical studies:
- Animal models: While specific animal models were not detailed in the provided research, preclinical studies have been crucial in understanding the role of 11β-HSD1 in various disease models [].
- Clinical trials: Phase II clinical trials have investigated the safety, tolerability, and efficacy of AZD4017 in patients with:
- Idiopathic Intracranial Hypertension (IIH): Studies have shown that AZD4017 is well-tolerated in this patient population and may offer potential benefits in reducing intracranial pressure [, , , , , , ].
- Type 2 Diabetes Mellitus: Pilot trials suggest that AZD4017 may improve wound healing and skin integrity in individuals with type 2 diabetes [, , ].
- Postmenopausal Osteopenia: Although AZD4017 effectively inhibited 11β-HSD1, a 90-day trial did not demonstrate significant effects on bone formation markers [, ].
- Nonalcoholic Steatohepatitis (NASH) and Nonalcoholic Fatty Liver Disease (NAFLD): One study investigated the potential of AZD4017 to reduce hepatic fat in these conditions [].
Q9: Are there specific biomarkers for monitoring AZD4017 activity?
A9: Several biomarkers have been utilized to assess the activity and efficacy of AZD4017:
- Urinary glucocorticoid metabolites: The ratio of urinary (5α-tetrahydrocortisol + tetrahydrocortisol) to tetrahydrocortisone [(5αTHF+THF)/THE] serves as a reliable indicator of 11β-HSD1 activity and is commonly used to monitor the degree of inhibition achieved by AZD4017 [, ].
- Serum and cerebrospinal fluid cortisol/cortisone ratios: These ratios provide insights into both systemic and central nervous system 11β-HSD1 activity [].
- Blood GUDCA/G7oxoLCA ratio: This bile acid ratio has emerged as a potential blood biomarker for assessing pharmacological 11β-HSD1 inhibition [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



